molecular formula C25H23ClN2O5S B11623682 Ethyl 5-acetyl-2-[(1-{[(4-chlorophenyl)carbonyl]amino}-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-[(1-{[(4-chlorophenyl)carbonyl]amino}-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B11623682
M. Wt: 499.0 g/mol
InChI Key: HUQBDVNNKJIPFE-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-2-({1-[(4-CHLOROPHENYL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is notable for its intricate structure, which includes multiple functional groups such as acetyl, formamido, oxo, phenyl, and carboxylate groups.

Preparation Methods

The synthesis of ETHYL 5-ACETYL-2-({1-[(4-CHLOROPHENYL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as acylation, amidation, and esterification. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

ETHYL 5-ACETYL-2-({1-[(4-CHLOROPHENYL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the phenyl groups.

    Hydrolysis: Ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 5-ACETYL-2-({1-[(4-CHLOROPHENYL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential and to develop new drugs based on its structure.

    Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-({1-[(4-CHLOROPHENYL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation or cancer. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

ETHYL 5-ACETYL-2-({1-[(4-CHLOROPHENYL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives and related compounds:

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene core but differ in the substituents, leading to variations in biological activity and chemical properties.

    Phenylthiophene derivatives: Compounds with phenyl groups attached to the thiophene ring may have similar applications but different reactivity and potency.

    Acetylthiophene derivatives:

The uniqueness of ETHYL 5-ACETYL-2-({1-[(4-CHLOROPHENYL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H23ClN2O5S

Molecular Weight

499.0 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[1-[(4-chlorobenzoyl)amino]-2-oxo-2-phenylethyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C25H23ClN2O5S/c1-4-33-25(32)19-14(2)21(15(3)29)34-24(19)28-22(20(30)16-8-6-5-7-9-16)27-23(31)17-10-12-18(26)13-11-17/h5-13,22,28H,4H2,1-3H3,(H,27,31)

InChI Key

HUQBDVNNKJIPFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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